![molecular formula C12H9N5S B2389586 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 98010-52-7](/img/structure/B2389586.png)
4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the phenyl and pyrazinyl groups in the structure enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It’s known that triazole derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
It’s known that triazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Triazole derivatives are known to influence a wide range of biochemical pathways due to their diverse target interactions .
Pharmacokinetics
The bioavailability of such compounds can be influenced by various factors, including their chemical structure, formulation, and the physiological characteristics of the individual .
Result of Action
It’s known that the effects of triazole derivatives can vary widely depending on their specific targets and the biochemical pathways they influence .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol. These factors can include physiological conditions (such as pH and temperature), the presence of other substances, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide. This reaction leads to the formation of 2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide, which undergoes oxidative cyclization to yield the desired triazole-thiol compound . The reaction conditions often include the use of chloroacetic acid and an acid-catalyzed esterification step with methyl alcohol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding triazole-thione.
Substitution: The phenyl and pyrazinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Triazole-thione.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiproliferative and anti-inflammatory agent.
Coordination Chemistry: The compound acts as a ligand in the formation of metal complexes, which are studied for their structural and biological properties.
Material Science: Its derivatives are explored for their potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid
- Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Uniqueness
4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the pyrazinyl group, which enhances its chemical reactivity and biological activity compared to similar compounds with pyridinyl or other substituents. This structural difference can lead to variations in its interaction with biological targets and its overall pharmacological profile.
Biological Activity
4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy against various pathogens and cancer cell lines.
The compound's structure includes a thiol group which contributes to its biological reactivity. The synthesis typically involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, leading to the formation of the desired triazole-thiol compound through oxidative cyclization.
Synthetic Route
Step | Reaction | Product |
---|---|---|
1 | Reaction of 2-cyanopyridine with N-phenylthiosemicarbazide | 2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide |
2 | Oxidative cyclization | This compound |
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. A study demonstrated that at a concentration of 125 µg/mL, synthesized compounds showed activity against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, compounds derived from this scaffold were tested for their cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
The presence of different substituents on the sulfur atom and the pyrazinyl group significantly influences the biological activity of triazole derivatives. Variations in these substituents can lead to changes in antimicrobial and anticancer efficacy. For instance, modifications have been shown to enhance interaction with biological targets such as enzymes involved in cancer progression .
Case Studies
- Antimicrobial Efficacy : In a study focusing on S-substituted derivatives of triazole-thiols, several compounds demonstrated potent antimicrobial activity. The study highlighted that structural modifications did not significantly alter their effectiveness against tested bacterial and fungal strains .
- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of various triazole derivatives against different cancer cell lines. Compounds containing the triazole scaffold showed promising results in inhibiting cell proliferation and inducing apoptosis in melanoma cells .
Properties
IUPAC Name |
4-phenyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c18-12-16-15-11(10-8-13-6-7-14-10)17(12)9-4-2-1-3-5-9/h1-8H,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOAGBKDTUZPRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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